Sipoglitazar

Vue d'ensemble

Description

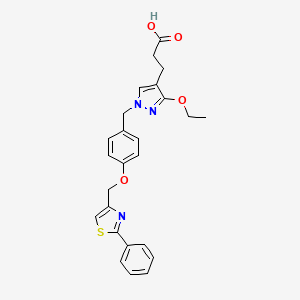

Le Sipoglitazar est un nouveau dérivé d'acide azolealcanoïque disponible par voie orale qui présente des activités agonistes sélectives pour les récepteurs activés par les proliférateurs de peroxysomes (PPAR) PPARγ, PPARα et PPARδ . Il a été développé pour améliorer la sensibilité périphérique à l'insuline, normaliser les profils lipidiques circulants et réduire le poids corporel chez les patients atteints de syndrome métabolique et de diabète de type 2 .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study PPAR agonist activities.

Biology: Investigated for its effects on cellular metabolism and gene expression.

Medicine: Developed as a therapeutic agent for type 2 diabetes mellitus and metabolic syndrome.

Industry: Potential applications in the development of new drugs targeting PPAR pathways

Mécanisme D'action

Target of Action

Sipoglitazar is a novel, azolealkanoic acid derivative that possesses selective activity for the peroxisome proliferator-activated receptors (PPAR) PPARγ, PPARα, and PPARδ . These receptors are the primary targets of this compound.

Mode of Action

This compound acts as a dual PPAR agonist at the subtypes α (alpha) and γ (gamma) of the peroxisome proliferator-activated receptor (PPAR). Agonist action on PPARα lowers high blood triglycerides, and agonist action on PPARγ improves insulin resistance and consequently lowers blood sugar .

Biochemical Pathways

This compound undergoes phase II biotransformation by conjugation catalyzed by UDP-glucuronosyltransferase (UGT). This process is part of the metabolic pathway from this compound to its deethylated metabolite (M-I), which is a key metabolite in the elimination process .

Pharmacokinetics

The pharmacokinetics of this compound are subject to high inter-individual variability resulting from a polymorphism of the UGT2B15 genotype . Plasma concentrations of this compound and the distribution of dose-normalized individual values for area under the plasma concentration–time curve from time 0 to infinity (AUC 0-∞) are considerably skewed with a multi-modal distribution .

Result of Action

The action of this compound results in the lowering of high blood triglycerides and improvement of insulin resistance, thereby lowering blood sugar . This is achieved through its agonist action on PPARα and PPARγ respectively.

Action Environment

The action of this compound is influenced by genetic factors, specifically the UGT2B15 genotype. Subjects homozygous for the UGT2B15 D85Y variant (UGT2B15*2/2) are exposed to greater plasma concentrations of this compound than subjects homozygous for the wild-type allele UGT2B151/1 or heterozygous allele UGT2B151/*2 . This indicates that the efficacy and stability of this compound can be influenced by genetic factors in the individual’s environment.

Analyse Biochimique

Biochemical Properties

Sipoglitazar plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist for PPARγ, PPARα, and PPARδ, which are nuclear receptors involved in the regulation of glucose and lipid metabolism . The interaction with these receptors leads to the activation of specific genes that control the metabolism of carbohydrates and fats. This compound also undergoes phase II biotransformation by conjugation catalyzed by UDP-glucuronosyltransferase (UGT), resulting in the formation of glucuronide conjugates .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It improves peripheral insulin sensitivity, normalizes circulating lipid profiles, and reduces body weight in patients with metabolic syndrome and type 2 diabetes mellitus . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It activates PPARγ, PPARα, and PPARδ, leading to changes in the expression of genes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PPARγ, PPARα, and PPARδ. As an agonist, this compound activates these nuclear receptors, leading to the transcription of target genes involved in glucose and lipid metabolism . The activation of PPARγ improves insulin sensitivity, while the activation of PPARα and PPARδ helps in the regulation of lipid metabolism. This compound also undergoes phase II biotransformation by UGT, resulting in the formation of glucuronide conjugates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly absorbed, with a maximum observed plasma concentration occurring 0.6–1 hour post-dose . Plasma concentrations of this compound decline with bi-phasic kinetics and a terminal elimination half-life of approximately 3–5 hours . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound lead to greater improvements in insulin sensitivity and lipid profiles . At high doses, there may be toxic or adverse effects observed in animal models . The threshold effects and the optimal dosage for therapeutic benefits without adverse effects are still being investigated.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its biotransformation by UGT to form glucuronide conjugates . The metabolic pathway from this compound to its deethylated metabolite (M-I) involves the formation of glucuronide conjugates, which are then metabolized by cytochrome P450 enzymes . This pathway is unusual and involves multiple steps, including O-dealkylation and deconjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed in the plasma, with a wide distribution of clearance between individuals . The transport and distribution of this compound are influenced by genetic polymorphisms in UGT2B15, which affect its clearance and plasma concentrations .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPARγ, PPARα, and PPARδ . These nuclear receptors are located in the nucleus and are involved in the transcriptional regulation of genes related to glucose and lipid metabolism. The localization of this compound to the nucleus is essential for its activity and function in modulating gene expression .

Méthodes De Préparation

La synthèse du sipoglitazar implique plusieurs étapes, y compris la formation de la structure de base de l'acide azolealcanoïque. Les voies de synthèse impliquent généralement :

Étape 1 : Formation du cycle azole par des réactions de cyclisation.

Étape 2 : Introduction de la chaîne latérale d'acide alcanoïque par des réactions d'alkylation.

Étape 3 : Purification finale et cristallisation pour obtenir le composé pur.

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles utilisées en laboratoire, avec des étapes supplémentaires pour la purification et le contrôle qualité.

Analyse Des Réactions Chimiques

Le Sipoglitazar subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle azole.

Substitution : Des réactions de substitution peuvent se produire sur la chaîne latérale d'acide alcanoïque.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des agents de substitution comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions sont généralement des versions modifiées du this compound avec des groupes fonctionnels modifiés.

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme composé modèle pour étudier les activités agonistes des PPAR.

Biologie : Enquête sur ses effets sur le métabolisme cellulaire et l'expression génétique.

Médecine : Développé comme agent thérapeutique pour le diabète de type 2 et le syndrome métabolique.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant les voies PPAR

5. Mécanisme d'Action

Le this compound exerce ses effets en activant sélectivement les récepteurs activés par les proliférateurs de peroxysomes PPARγ, PPARα et PPARδ. Ces récepteurs sont des facteurs de transcription nucléaires qui régulent l'expression de gènes impliqués dans le métabolisme du glucose et des lipides. En activant ces récepteurs, le this compound améliore la sensibilité à l'insuline, abaisse les taux de lipides sanguins et réduit le poids corporel .

Comparaison Avec Des Composés Similaires

Le Sipoglitazar est unique dans sa capacité à activer sélectivement plusieurs isoformes de PPAR. Les composés similaires comprennent :

Rosiglitazar : Un agoniste double de PPARγ et de PPARα.

Saroglitazar : Un agoniste double de PPARα et de PPARγ utilisé pour traiter la dyslipidémie diabétique.

Pioglitazone : Un agoniste de PPARγ utilisé pour traiter le diabète de type 2.

Comparée à ces composés, la capacité du this compound à activer PPARδ en plus de PPARγ et de PPARα le rend unique et potentiellement plus efficace dans le traitement des troubles métaboliques .

Propriétés

IUPAC Name |

3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFCAWATPLCLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870331 | |

| Record name | 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342026-92-0 | |

| Record name | Sipoglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIPOGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

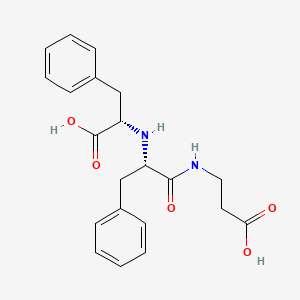

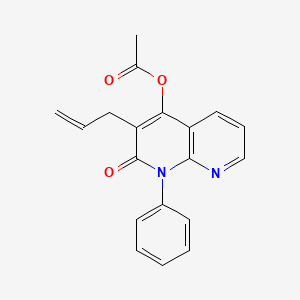

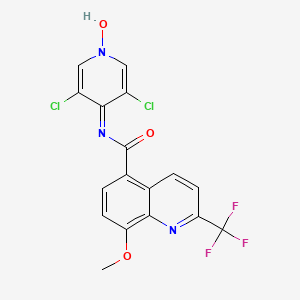

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)

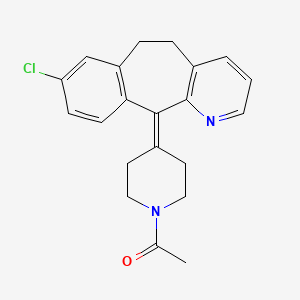

![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)

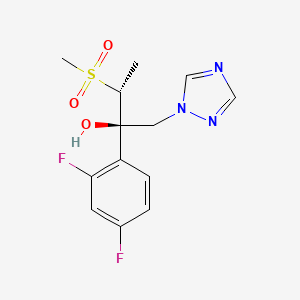

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)